molecular formula C10H9NO B2806893 2-Methylindolizine-3-carbaldehyde CAS No. 25365-67-7

2-Methylindolizine-3-carbaldehyde

Cat. No.: B2806893
CAS No.: 25365-67-7
M. Wt: 159.188
InChI Key: NSNHZFJVTGYUQQ-UHFFFAOYSA-N
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Description

2-Methylindolizine-3-carbaldehyde is a nitrogen-containing heterocyclic compound It is a derivative of indolizine, characterized by a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolizine-3-carbaldehyde typically involves cyclization reactions. One common method is the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the resulting pyridinium intermediate . Another approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, leading to the formation of indolizines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, involving similar cyclization and condensation reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methylindolizine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: 2-Methylindolizine-3-carboxylic acid.

    Reduction: 2-Methylindolizine-3-methanol.

    Substitution: Various substituted indolizine derivatives depending on the reagents used.

Scientific Research Applications

2-Methylindolizine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindolizine-3-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, including enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed effects .

Comparison with Similar Compounds

  • 2-Methylindole-3-carboxaldehyde
  • Indole-3-carbaldehyde
  • 2-Aminoindolizine

Comparison: 2-Methylindolizine-3-carbaldehyde is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylindolizine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHZFJVTGYUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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